molecular formula C18H18O6 B11103449 7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate

7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate

Cat. No.: B11103449
M. Wt: 330.3 g/mol
InChI Key: SILVINCPVWHVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE is a complex organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity . The exact mechanism depends on the specific structure and functional groups present in the compound. Studies have shown that the hydroxyl group at the C-6 position is essential for antibacterial activity, while functional groups at the C-3 position play a crucial role in selectivity .

Comparison with Similar Compounds

Similar compounds to 2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE include other benzofuran derivatives, such as:

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(3-acetyloxy-7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl) acetate

InChI

InChI=1S/C18H18O6/c1-9(19)22-14-5-11-13(6-15(14)23-10(2)20)24-16-8-18(3,4)7-12(21)17(11)16/h5-6H,7-8H2,1-4H3

InChI Key

SILVINCPVWHVCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C3=C(O2)CC(CC3=O)(C)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.